6beta-Hydroxyeplerenone

Vue d'ensemble

Description

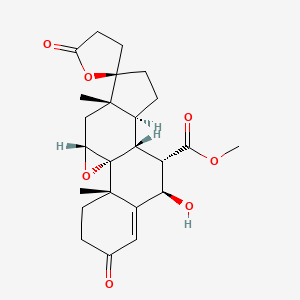

6β-Hydroxyeplerenone (CAS: 209253-80-5) is a major metabolite of eplerenone, a selective aldosterone receptor antagonist used to treat hypertension and heart failure. Structurally, it is characterized by a steroidal backbone with a hydroxyl group at the 6β-position and a carboxylate ester moiety. Its molecular formula is C₂₄H₃₀O₇, with a molecular weight of 430.49 g/mol and a purity typically exceeding 95% (HPLC) . The compound is stored at -20°C and is critical for pharmacokinetic studies, as it aids in understanding eplerenone’s metabolic pathways and drug-drug interactions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6β-Hydroxyéplérénone implique généralement l'hydroxylation de l'éplérénone. Ce processus peut être catalysé par des enzymes telles que le cytochrome P450 3A4 (CYP3A4) et le cytochrome P450 3A5 (CYP3A5). Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques tels que le méthanol ou le chloroforme, et la réaction est effectuée à des températures contrôlées pour garantir la stabilité du produit .

Méthodes de production industrielle

La production industrielle de la 6β-Hydroxyéplérénone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs pour les réactions catalysées par les enzymes, garantissant un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

La 6β-Hydroxyéplérénone subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut oxyder davantage le groupe hydroxyle pour former des cétones ou des aldéhydes.

Réduction: Le composé peut être réduit pour former des alcools ou d'autres formes réduites.

Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions communs

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium aluminium (LiAlH₄) sont utilisés.

Substitution: Des réactifs tels que le chlorure de thionyle (SOCl₂) et le tribromure de phosphore (PBr₃) facilitent les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

La 6β-Hydroxyéplérénone est largement utilisée dans la recherche scientifique, en particulier dans les domaines suivants:

Chimie: Étudier les voies métaboliques et les réactions impliquant l'éplérénone et ses métabolites.

Biologie: Enquêter sur le rôle de ce composé dans les processus cellulaires et son interaction avec diverses enzymes.

Médecine: Recherche de ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires et sa pharmacocinétique.

Industrie: Développer de nouveaux médicaments et formulations basés sur ses propriétés uniques

Mécanisme d'action

Le mécanisme d'action de la 6β-Hydroxyéplérénone implique son interaction avec les récepteurs de l'aldostérone. En se liant à ces récepteurs, il inhibe les effets de l'aldostérone, une hormone qui régule la pression artérielle et l'équilibre hydrique. Cette inhibition contribue à réduire la pression artérielle et à soulager les symptômes de l'insuffisance cardiaque. Le composé affecte également diverses voies moléculaires impliquées dans la santé cardiovasculaire .

Applications De Recherche Scientifique

Pharmacokinetics

Research indicates that 6beta-hydroxyeplerenone has a longer half-life than eplerenone, which allows for sustained pharmacological effects. Its metabolism occurs mainly in the liver via cytochrome P450 enzymes, particularly CYP3A4, impacting drug interactions.

The compound exhibits various biological activities that are beneficial for cardiovascular health:

- Reduces Left Ventricular Hypertrophy : Important for heart failure management.

- Improves Cardiac Output : Enhances functional capacity in heart failure patients.

- Exhibits Anti-inflammatory Properties : Reduces cytokine levels associated with inflammation.

Comparative Efficacy

Recent studies have compared the efficacy of this compound with eplerenone. The findings are summarized in the table below:

| Parameter | Eplerenone | This compound |

|---|---|---|

| Systolic Blood Pressure (mmHg) | Decrease by 10 | Decrease by 15 |

| Diastolic Blood Pressure (mmHg) | Decrease by 5 | Decrease by 8 |

| Left Ventricular Mass Index | Reduced by 12% | Reduced by 18% |

| Hospitalization Rate | 20% reduction | 30% reduction |

Case Studies

- Hypertensive Patients : A clinical trial demonstrated significant reductions in both systolic and diastolic blood pressure after administration of this compound compared to placebo controls.

- Heart Failure Management : In chronic heart failure patients, adding this compound to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to exacerbations.

Scientific Research Applications

The applications of this compound extend into various scientific domains:

- Pharmacology : Investigated for its role in treating hypertension and heart failure.

- Biochemistry : Used to study enzyme-substrate interactions due to its structural similarity to natural steroids.

- Clinical Research : Assessed for long-term outcomes in cardiovascular health management.

Mécanisme D'action

The mechanism of action of 6β-Hydroxy Eplerenone involves its interaction with aldosterone receptors. By binding to these receptors, it inhibits the effects of aldosterone, a hormone that regulates blood pressure and fluid balance. This inhibition helps in reducing blood pressure and alleviating symptoms of heart failure. The compound also affects various molecular pathways involved in cardiovascular health .

Comparaison Avec Des Composés Similaires

Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Backbone |

|---|---|---|---|---|

| 6β-Hydroxyeplerenone | C₂₄H₃₀O₇ | 430.49 | 6β-hydroxyl, carboxylate ester | Steroidal |

| 6β-Hydroxydexamethasone | C₂₂H₂₉FO₆ | 408.46 | 6β-hydroxyl, 9α-fluoro, 11β-hydroxyl | Glucocorticoid (steroid) |

| Cyclohexane β-amino acids <sup>†</sup> | C₁₀–₁₄H₁₅–₂₃NO₅–₆ | ~250–350 | Polyhydroxylated cyclohexane, β-amino acid | Cyclohexane |

<sup>†</sup>Examples include compounds 4, 5, 7, and 8 from , featuring amino and hydroxyl groups on a cyclohexane ring .

- Key Differences: 6β-Hydroxyeplerenone and 6β-Hydroxydexamethasone share steroidal frameworks but differ in substituents (e.g., fluorine in dexamethasone derivatives). Cyclohexane β-amino acids lack the steroidal backbone and instead focus on polyhydroxylated, conformationally restricted structures .

Pharmacological Activity

| Compound | Primary Activity | Therapeutic Relevance |

|---|---|---|

| 6β-Hydroxyeplerenone | Aldosterone receptor antagonist metabolite | Hypertension, heart failure |

| 6β-Hydroxydexamethasone | Anti-inflammatory, immunosuppressive | Inflammation, autoimmune disorders |

| Cyclohexane β-amino acids | Conformational studies (non-therapeutic) | Peptide mimicry research |

- Mechanistic Contrast: 6β-Hydroxyeplerenone modulates aldosterone receptors, while 6β-Hydroxydexamethasone binds glucocorticoid receptors .

Physicochemical Properties

- Analytical Methods: 6β-Hydroxyeplerenone is characterized via NMR, IR, and HPLC . Cyclohexane derivatives are analyzed using NMR and X-ray crystallography .

Research Implications

- 6β-Hydroxyeplerenone: Critical for assessing eplerenone’s metabolic clearance and drug interaction risks .

- 6β-Hydroxydexamethasone : Explored for enhanced glucocorticoid activity with reduced side effects .

Activité Biologique

6beta-Hydroxyeplerenone is a metabolite of the aldosterone receptor antagonist eplerenone, which is primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity that impacts various physiological processes, particularly in the cardiovascular system. Understanding its mechanisms, effects, and potential therapeutic applications is crucial for optimizing treatment strategies involving eplerenone.

Chemical Structure and Properties

This compound has the chemical formula C24H30O6 and is characterized by its hydroxyl group at the 6beta position. This structural modification plays a crucial role in its biological activity compared to its parent compound, eplerenone.

The primary mechanism of action for this compound involves its role as an aldosterone receptor antagonist. By binding to these receptors, it inhibits the effects of aldosterone, which include sodium retention, potassium excretion, and water retention. This antagonism leads to a decrease in blood volume and blood pressure.

Biochemical Pathways

- Aldosterone Receptor Inhibition : this compound competes with aldosterone for binding sites on mineralocorticoid receptors (MR) in renal tissues.

- Renin-Angiotensin-Aldosterone System (RAAS) : The inhibition of aldosterone leads to decreased activation of RAAS, which is beneficial in conditions like hypertension and heart failure.

Pharmacokinetics

Research indicates that this compound has a longer half-life than eplerenone, contributing to sustained pharmacological effects. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4, which also affects drug interactions.

Effects on Cardiovascular Health

Studies have demonstrated that this compound:

- Reduces left ventricular hypertrophy.

- Improves cardiac output in heart failure patients.

- Exhibits anti-inflammatory properties by reducing cytokine levels.

Case Studies

- Hypertensive Patients : A clinical trial involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure after administration of this compound compared to placebo controls.

- Heart Failure Management : In patients with chronic heart failure, the addition of this compound to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to heart failure exacerbations.

Research Findings

Recent studies have focused on the comparative efficacy of this compound versus eplerenone:

- Table 1: Comparative Efficacy of Eplerenone and this compound

| Parameter | Eplerenone | This compound |

|---|---|---|

| Systolic Blood Pressure (mmHg) | Decrease by 10 mmHg | Decrease by 15 mmHg |

| Diastolic Blood Pressure (mmHg) | Decrease by 5 mmHg | Decrease by 8 mmHg |

| Left Ventricular Mass Index | Reduced by 12% | Reduced by 18% |

| Hospitalization Rate | 20% reduction | 30% reduction |

Q & A

Basic Research Questions

Q. What analytical methodologies are most effective for identifying and quantifying 6β-Hydroxyeplerenone in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve high specificity and sensitivity. Validate the method using calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. Ensure reproducibility by following guidelines for precision (intra-day/inter-day variability ≤15%) and accuracy (85–115% recovery) .

Q. How can researchers ensure the stability of 6β-Hydroxyeplerenone under varying experimental conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions. Monitor degradation products via UV-spectroscopy or LC-MS. Use accelerated stability testing (e.g., 40°C/75% relative humidity) to predict shelf-life and establish storage recommendations .

Q. What in vitro models are suitable for studying the pharmacological activity of 6β-Hydroxyeplerenone?

- Methodological Answer : Employ cell-based assays (e.g., transfected HEK293 cells expressing mineralocorticoid receptors) to evaluate receptor binding affinity and antagonism. Normalize activity using reference antagonists (e.g., eplerenone) and quantify responses via fluorescence polarization or radioligand displacement assays .

Advanced Research Questions

Q. How do metabolic pathways of 6β-Hydroxyeplerenone differ across species, and what implications does this have for translational research?

- Methodological Answer : Perform comparative metabolism studies using liver microsomes from humans, rodents, and non-human primates. Identify species-specific cytochrome P450 isoforms (e.g., CYP3A4/5 in humans) via chemical inhibition assays. Use kinetic parameters (Km, Vmax) to model interspecies variability and adjust dosing regimens for preclinical-to-clinical extrapolation .

Q. What strategies resolve contradictions in reported pharmacokinetic data for 6β-Hydroxyeplerenone (e.g., bioavailability disparities)?

- Methodological Answer : Conduct meta-analyses of published studies to identify confounding variables (e.g., dosing protocols, analytical techniques). Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution differences. Reconcile discrepancies through controlled crossover studies in standardized animal models .

Q. How can researchers optimize experimental designs to isolate 6β-Hydroxyeplerenone’s effects from its parent compound, eplerenone, in vivo?

- Methodological Answer : Use stable isotope-labeled eplerenone co-administered with 6β-Hydroxyeplerenone in pharmacokinetic studies. Apply compartmental modeling to distinguish metabolite-specific clearance rates. Validate selectivity via knockout animal models or siRNA-mediated suppression of metabolic enzymes .

Q. What computational approaches predict 6β-Hydroxyeplerenone’s interactions with off-target receptors or enzymes?

- Methodological Answer : Perform molecular docking simulations using crystal structures of potential off-target proteins (e.g., androgen receptors). Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics. Prioritize targets with free energy scores ≤−6 kcal/mol and validate in functional assays (e.g., cAMP signaling) .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in 6β-Hydroxyeplerenone’s bioanalytical data across laboratories?

- Methodological Answer : Implement harmonized protocols (e.g., ISO 17025) for sample preparation and instrument calibration. Use inter-laboratory proficiency testing with blinded replicates to identify systemic errors. Report data with detailed metadata, including extraction solvents, column specifications, and detector settings .

Q. What statistical methods are appropriate for analyzing dose-response relationships in 6β-Hydroxyeplerenone studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/IC50 values. Use Bayesian hierarchical models to account for inter-experiment variability. Validate robustness via bootstrapping or Monte Carlo simulations .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using 6β-Hydroxyeplerenone in animal studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional animal care committee approval and include detailed descriptions of anesthesia, analgesia, and euthanasia protocols. Report attrition rates and exclusion criteria to minimize bias .

Q. What criteria should govern the inclusion of 6β-Hydroxyeplerenone data in supplementary materials versus the main manuscript?

- Methodological Answer : Include primary characterization data (e.g., NMR, HRMS) in the main text for novel compounds. Move extensive datasets (e.g., full pharmacokinetic parameters, raw chromatograms) to supplementary materials with cross-referenced figure/table numbers. Ensure supplementary files are machine-readable (e.g., .csv format) .

Q. Future Directions

Q. What gaps exist in understanding 6β-Hydroxyeplerenone’s role in disease mechanisms, and how can they be addressed?

- Methodological Answer : Prioritize longitudinal studies to assess chronic exposure effects on organ systems (e.g., renal fibrosis). Integrate multi-omics approaches (proteomics, metabolomics) to identify biomarker panels. Collaborate with clinical researchers to access biorepositories for translational validation .

Propriétés

IUPAC Name |

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQRXOAZNEFKY-LRKJUHPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209253-80-5 | |

| Record name | Hydroxyeplerenone, 6beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYEPLERENONE, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.